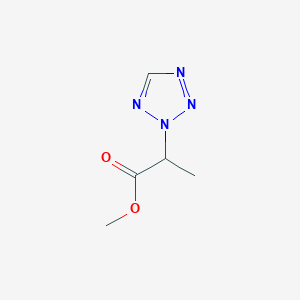
Methyl 2-(2H-tetrazol-2-yl)propanoate
Description
Methyl 2-(2H-tetrazol-2-yl)propanoate is an ester derivative featuring a tetrazole ring substituted at the 2-position (2H-tautomer). The tetrazole moiety is a five-membered aromatic heterocycle containing four nitrogen atoms, known for its high stability, metabolic resistance, and applications in coordination chemistry and medicinal chemistry .
Properties
CAS No. |
103557-30-8 |
|---|---|
Molecular Formula |
C5H8N4O2 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
methyl 2-(tetrazol-2-yl)propanoate |
InChI |
InChI=1S/C5H8N4O2/c1-4(5(10)11-2)9-7-3-6-8-9/h3-4H,1-2H3 |
InChI Key |
JGNXDBJBTQJZOW-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OC)N1N=CN=N1 |
Canonical SMILES |
CC(C(=O)OC)N1N=CN=N1 |
Synonyms |
2H-Tetrazole-2-aceticacid,alpha-methyl-,methylester(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are structurally or functionally related to Methyl 2-(2H-tetrazol-2-yl)propanoate:
Key Differences and Implications
- Tetrazole Tautomerism: The 2H-tetrazole isomer in this compound differs from the 1H-tautomer in 3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid.
- Ester vs. Carboxylic Acid: The ester group in this compound increases lipophilicity compared to carboxylic acid derivatives, which may enhance its utility in hydrophobic environments (e.g., lipid membranes or polymer matrices) .
- Pyrazole vs. Tetrazole: Pyrazole derivatives like 2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid lack the nitrogen density of tetrazoles, reducing their ability to form stable metal complexes or act as bioisosteres for carboxylic acids .
Stability and Reactivity
- Tetrazole-containing compounds exhibit superior metabolic stability compared to pyrazoles due to their aromaticity and resistance to enzymatic degradation .
- The epoxide group in Benzyl 2-methyl-3-(oxiran-2-yl)propanoate introduces high reactivity for ring-opening reactions, a feature absent in tetrazole derivatives .
Research Findings and Data
Crystallographic Insights
- 3-Phenyl-2-(1H-tetrazol-1-yl)propanoic acid monohydrate forms a dihedral angle of 63.24° between the tetrazole and benzene rings, stabilized by intramolecular hydrogen bonds . Similar steric and electronic effects likely influence the crystal packing of this compound, though experimental data are lacking.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


